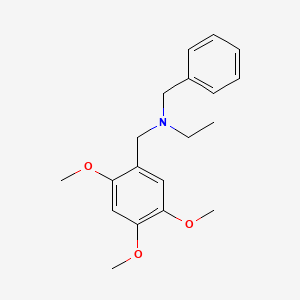
4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine, also known as compound 1, is a piperazine derivative that has shown potential as a therapeutic agent in various diseases. The compound is synthesized through a multi-step process involving the reaction of piperazine with benzyl chloride, followed by the condensation reaction with 3,4-dimethoxybenzaldehyde.
科学的研究の応用
Compound 1 has been investigated for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine has been shown to have anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. In Alzheimer's disease, 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 has been found to inhibit acetylcholinesterase activity, which is a key enzyme involved in the pathogenesis of the disease. In Parkinson's disease, 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
作用機序
The mechanism of action of 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. The 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In cancer cells, 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 has been shown to induce apoptosis by activating caspase-3 and inhibiting the PI3K/Akt signaling pathway. In Parkinson's disease, 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 has been shown to reduce oxidative stress and inflammation by inhibiting the expression of iNOS and COX-2.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects, depending on the disease model and cell type. In cancer cells, the 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's disease, 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 has been found to inhibit acetylcholinesterase activity, which can improve cognitive function. In Parkinson's disease, 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
The advantages of using 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 in lab experiments include its potential therapeutic effects in various diseases, its relatively simple synthesis method, and its low toxicity. However, the limitations of using 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 include its limited solubility in water, which can affect its bioavailability, and its lack of selectivity for specific targets.
将来の方向性
For the research on 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 include investigating its potential therapeutic effects in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the mechanism of action of the 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine and to improve its selectivity for specific targets. The development of novel formulations and delivery methods for 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 could also improve its bioavailability and efficacy.
合成法
The synthesis of 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 involves a multi-step process that begins with the reaction of piperazine with benzyl chloride to form N-benzylpiperazine. The N-benzylpiperazine is then subjected to a condensation reaction with 3,4-dimethoxybenzaldehyde to form the final product, 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine. The reaction conditions and purification methods are critical in obtaining a high yield and purity of the 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine.
特性
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-1-(3,4-dimethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-24-19-9-8-18(14-20(19)25-2)15-21-23-12-10-22(11-13-23)16-17-6-4-3-5-7-17/h3-9,14-15H,10-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOSESNGQIQTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-benzylpiperazin-1-yl)-1-(3,4-dimethoxyphenyl)methanimine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5707373.png)

![1-benzyl-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5707393.png)
![ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5707398.png)
![N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline](/img/structure/B5707400.png)

![N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707405.png)
![ethyl {[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5707424.png)

![N-[2-(acetylamino)phenyl]-2-methoxyacetamide](/img/structure/B5707434.png)

![4'-[(1,3-benzodioxol-5-ylmethylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5707449.png)

![N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B5707459.png)